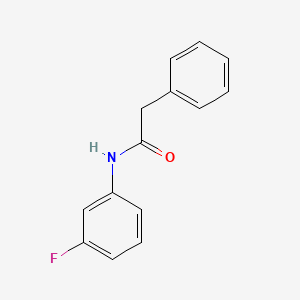

N-(3-fluorophenyl)-2-phenylacetamide

Description

N-(3-Fluorophenyl)-2-phenylacetamide is a fluorinated derivative of the 2-phenylacetamide class, characterized by a fluorine atom at the meta position of the phenyl ring attached to the nitrogen atom. This structural motif is significant in medicinal chemistry, as fluorination often enhances metabolic stability, bioavailability, and target binding affinity . The fluorine substituent likely modulates electronic effects (e.g., electron-withdrawing nature) and steric interactions, influencing both synthetic pathways and bioactivity.

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESMIKZYGVRYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358916 | |

| Record name | N-(3-fluorophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-27-0 | |

| Record name | N-(3-fluorophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-phenylacetamide typically involves the reaction of 3-fluoroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-fluoroaniline+phenylacetyl chloride→this compound+HCl

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature and pressure can further optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reagents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The fluorine atom in the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

Oxidation: Carboxylic acids

Reduction: Amines

Substitution: Various substituted phenylacetamides

Scientific Research Applications

Synthesis and Structural Characteristics

N-(3-fluorophenyl)-2-phenylacetamide can be synthesized through various organic reactions, including acylation processes involving 3-fluoroaniline and phenylacetyl chloride. The compound's structure allows for modifications that can enhance its biological activity. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and overall pharmacokinetic properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antibacterial properties. For instance, a related compound, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, was evaluated against various bacterial strains, showing an EC50 value of 156.7 µM, which is more effective than some commercial antibacterial agents . This suggests that modifications to the phenylacetamide framework can yield compounds with enhanced antibacterial efficacy.

Antitubercular Properties

The compound has also been investigated for its antitubercular activity. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis, with some showing minimal inhibitory concentrations (MIC) as low as 4 µg/mL . This indicates a strong potential for developing new antitubercular agents based on the this compound scaffold.

Anticancer Applications

This compound derivatives have been explored for their anticancer properties. Studies involving related compounds have shown varying degrees of cytotoxicity against different cancer cell lines, including neuroblastoma and prostate cancer cells . While none surpassed the efficacy of established chemotherapeutic agents like doxorubicin, the derivatives exhibited significant potential for further development.

Case Studies and Research Findings

Pharmaceutical Development Potential

The structural versatility of this compound allows for the design of novel derivatives with tailored biological activities. Its applications in treating infectious diseases and cancer highlight its importance in pharmaceutical research. Furthermore, ongoing studies are aimed at optimizing these compounds to improve their efficacy and reduce potential side effects.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Fluorine Substitution Position

- N-(3-Fluorophenyl)-2-phenylacetamide vs. 2-(4-Fluorophenyl)-N-phenylacetamide (): The para-fluorine derivative (2-(4-fluorophenyl)-N-phenylacetamide) exhibits moderate cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC50 values ranging from 52–100 µM.

- This compound vs. 2-(2-Fluorophenyl)-N-(3,3-dimethylbutan-2-yl)acetamide (): The ortho-fluorine derivative () has a branched alkyl chain on the nitrogen, which may reduce cytotoxicity due to increased steric hindrance. No activity data are provided, but structural differences highlight the importance of substitution patterns on both the phenyl and acetamide groups.

Heterocyclic Modifications

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide (Compound 63, ) :

The addition of a thiadiazole ring to the acetamide nitrogen significantly enhances cytotoxicity, with IC50 values of 64.46 µM (PC-3) and 33.67 µM (HT-29). This underscores the role of heterocycles in improving target engagement or solubility .

Table 1: Cytotoxicity of Selected 2-Phenylacetamide Derivatives

Key Findings:

- Thiadiazole Integration: The thiadiazole moiety () dramatically improves potency compared to non-heterocyclic derivatives ().

- Fluorine Position : Meta-fluorine substitution () outperforms para-fluorine () in PC3 cells, likely due to optimized hydrogen bonding or hydrophobic interactions.

Biological Activity

N-(3-Fluorophenyl)-2-phenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.

This compound can be synthesized through various methods, typically involving the reaction of 3-fluoroaniline with phenylacetyl chloride or its derivatives. The presence of the fluorine atom in the para position is significant as it can influence the compound's lipophilicity and electronic properties, enhancing its interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives. The compound has shown promising results against several cancer cell lines:

- Prostate Cancer : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against the PC3 prostate carcinoma cell line. Compounds with nitro substituents displayed higher cytotoxicity compared to those with methoxy groups. For example, one derivative showed an IC50 value of 52 μM, while imatinib (a standard reference drug) had an IC50 of 40 μM .

- Breast Cancer : The compound also exhibited activity against MCF-7 breast cancer cells, with some derivatives showing IC50 values comparable to imatinib, indicating moderate potency .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against Mycobacterium tuberculosis. A study reported that derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL against M. tuberculosis H37Rv. The most potent derivative demonstrated an MIC of 4 μg/mL, indicating strong antitubercular activity .

The mechanism by which this compound exerts its biological effects is primarily through inhibition of key enzymes and disruption of cellular processes:

- Enzyme Inhibition : The compound's electrophilic nature allows it to interact with nucleophilic sites on proteins and DNA, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival.

- Apoptosis Induction : Studies have shown that treatment with this compound can lead to increased lactate dehydrogenase (LDH) levels in cancer cells, indicating cell membrane damage and apoptosis initiation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Key observations include:

- Substituent Effects : The introduction of electron-withdrawing groups such as nitro significantly enhances cytotoxicity compared to electron-donating groups like methoxy. This suggests that the electronic nature of substituents plays a pivotal role in modulating activity .

- Fluorine Substitution : The presence of fluorine at the 3-position appears to enhance lipophilicity and may improve binding affinity to target proteins, contributing to increased potency against cancer cell lines .

Data Summary

Case Studies

- Anticancer Efficacy : A study evaluated a series of this compound derivatives against a panel of cancer cell lines, revealing that those with nitro substitutions showed superior efficacy compared to other modifications. This highlights the potential for further development in targeted cancer therapies.

- Antimycobacterial Activity : Another investigation focused on the antitubercular effects of synthesized derivatives, demonstrating that certain modifications could lead to significant improvements in efficacy against resistant strains, suggesting avenues for developing new treatments for tuberculosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.